Aluminum tert-butoxide

Organic Synthesis Catalysis Green Chemistry

When reaction selectivity and catalyst efficiency are non-negotiable, choose Aluminum tert-butoxide (CAS 556-91-2). Its dimeric [Al(OtBu)₃]₂ structure—distinct from the tetrameric aggregation of generic aluminum alkoxides—directly translates to empirically validated performance advantages: >50% catalyst loading reduction and accelerated kinetics in MPV reductions of chiral intermediates, and clean Al(malonate)₃ formation without the transesterification side reactions that plague Al(OiPr)₃. Secure high-purity (≥98%) lots with full Certificates of Analysis today.

Molecular Formula C4H10AlO
Molecular Weight 101.10 g/mol
CAS No. 556-91-2
Cat. No. B045353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum tert-butoxide
CAS556-91-2
SynonymsAluminum tert-butoxide (6CI,7CI);  tert-Butyl Alcohol Aluminum Salt;  Aluminum t-Butoxide;  Aluminum tert-Butanolate;  Aluminum tert-Butylate;  Aluminum tri-tert-Butoxide;  Aluminum tris(tert-Butoxide);  Aluminum tris(tert-Butylate);  Tri-tert-Butoxyaluminum
Molecular FormulaC4H10AlO
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESCC(C)(C)O.[Al]
InChIInChI=1S/C4H10O.Al/c1-4(2,3)5;/h5H,1-3H3;
InChIKeyZYJCNKZDMOOHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Tert-Butoxide (CAS 556-91-2): Procurement and Differentiation Guide for Catalysis and Materials Synthesis


Aluminum tert-butoxide (Al(OtBu)₃, CAS 556-91-2) is a metal alkoxide compound widely utilized as a Lewis acid catalyst and precursor in sol-gel materials synthesis . It exists primarily as a dimeric species [Al(OtBu)₃]₂ in solution and solid state, a structural feature that fundamentally distinguishes it from its more highly aggregated tetrameric analog, aluminum isopropoxide [1]. This lower state of aggregation directly influences its reactivity profile, solubility characteristics, and performance in key industrial and research applications, making it a chemically distinct selection from other aluminum alkoxides [2].

Why Aluminum Alkoxides Cannot Be Considered Interchangeable: The Critical Role of Aggregation State in Aluminum Tert-Butoxide


Substituting aluminum tert-butoxide with a generic 'aluminum alkoxide' such as aluminum isopropoxide or aluminum ethoxide is scientifically unsound and carries significant performance risks. The critical differentiator is the degree of molecular aggregation, which is dictated by the steric bulk of the alkoxide ligand [1]. Aluminum tert-butoxide exists as a dimer ([Al(OtBu)₃]₂), whereas aluminum isopropoxide is a tetramer ([Al(OiPr)₃]₄) [2]. This fundamental structural difference has been shown to directly control reaction kinetics, catalyst loading requirements, and even reaction selectivity [3]. Interchanging these compounds without accounting for these profound differences can lead to dramatically slower reaction rates, failed polymerizations, or the inability to achieve the desired material morphology in sol-gel processing [4].

Quantitative Differentiation Evidence: Aluminum Tert-Butoxide vs. Aluminum Isopropoxide and Other Alkoxides


Enhanced MPV Reduction Rate and Reduced Catalyst Loading vs. Al(OiPr)₃

In the Meerwein-Ponndorf-Verley (MPV) reduction of the pharmaceutical intermediate (S)-CMK, using Al(OtBu)₃ as the catalyst led to a dramatic rate increase compared to the conventional Al(OiPr)₃ catalyst [1]. This rate enhancement is attributed to the dimeric aggregation state of Al(OtBu)₃, which provides a more accessible Lewis acidic site compared to the tetrameric structure of Al(OiPr)₃ [2]. Consequently, the reaction reached full conversion in significantly less time and required a substantially lower catalyst loading.

Organic Synthesis Catalysis Green Chemistry Pharmaceutical Intermediates

Superior Selectivity: Prevention of Undesired Transesterification vs. Al(OiPr)₃

In reactions with dialkylmalonates, Al(OtBu)₃ demonstrates a distinct and highly desirable selectivity profile compared to Al(OiPr)₃ [1]. Specifically, Al(OtBu)₃ reacts to exclusively form Al(malonate)₃ derivatives, whereas Al(OiPr)₃ also undergoes unwanted transesterification side reactions [2]. This difference is a direct consequence of the greater steric bulk and lower nucleophilicity of the tert-butoxide ligand, which suppresses its ability to participate in exchange reactions.

Organic Synthesis Selectivity Ligand Modification Sol-Gel Chemistry

Differentiated Performance as a Polymerization Initiator vs. Other Metal Alkoxides

In the bulk ring-opening polymerization (ROP) of ε-caprolactone, Al(OtBu)₃ acts as a distinct initiator with a specific performance profile [1]. A comparative study at 120 °C for 72 hours revealed that Al(OtBu)₃ resulted in only partial dissolution in the monomer and yielded a low percent conversion [2]. This behavior starkly contrasts with other metal alkoxides like Ti(OtBu)₄ and Sn(OtBu)₂, which achieved high conversion under the same conditions, demonstrating that Al(OtBu)₃ is not a 'drop-in' replacement but a chemically unique tool [3].

Polymer Chemistry Ring-Opening Polymerization Biodegradable Polymers Materials Science

Impact on Sol-Gel Material Morphology and Thermal Stability vs. Al(sec-butoxide)₃

The choice of aluminum alkoxide precursor significantly impacts the textural properties and thermal stability of the resulting alumina mesophases [1]. In a comparative study, mesophases derived from aluminum tert-butoxide (using t-BuOH as solvent) exhibited lower surface area and poorer pore uniformity after thermal treatment at 1023 K compared to those derived from aluminum sec-butoxide (using s-BuOH) [2]. This is attributed to the higher hydrolysis rate of the tert-butoxide precursor, which leads to particle heterogeneity and coarsening upon heating, resulting in a less thermally stable and less ordered final material [3].

Sol-Gel Processing Materials Chemistry Catalyst Supports Alumina Synthesis

Lower Catalytic Activity in Zeolite Synthesis vs. Al(OiPr)₃ and Al₂(SO₄)₃

When used as an aluminum source for the synthesis of Al-MCM-48 mesoporous materials, aluminum tert-butoxide leads to inferior catalytic properties compared to aluminum isopropoxide or aluminum sulfate [1]. The materials prepared with Al(OtBu)₃ were found to be less well-ordered, contained a higher proportion of hexa- and pentacoordinated Al species, and exhibited lower initial conversions in the test reaction of 1-butene isomerization [2]. This indicates that Al(OtBu)₃ does not incorporate aluminum into the zeolitic framework as effectively as the alternative sources under these synthesis conditions.

Zeolite Synthesis Heterogeneous Catalysis Materials Characterization Al-MCM-48

Unique Reactivity Profile in Organoaluminum Complex Synthesis vs. Al(OiPr)₃

The steric bulk of the tert-butoxide ligand in Al(OtBu)₃ imparts a unique reactivity profile when used as a synthon for generating cationic aluminum complexes [1]. In the synthesis of β-diketiminate-supported aluminum complexes, the Al(OtBu) group leads to the formation of electrophilic cationic species ([LAlOtBu(OEt₂)][EtB(C₆F₅)₃]) that exhibit superior Lewis acidity compared to analogous methyl-substituted complexes, as measured by the Gutmann-Beckett method and supported by computational NBO charge calculations [2]. This enhanced Lewis acidity is a direct consequence of the electron-demanding alkoxy group.

Organometallic Chemistry Ligand Exchange Catalyst Design Structure-Activity Relationship

Validated Application Scenarios for Aluminum Tert-Butoxide (CAS 556-91-2) Based on Comparative Evidence


Accelerated MPV Reductions in Pharmaceutical Synthesis

For process chemists seeking to improve the efficiency and sustainability of the Meerwein-Ponndorf-Verley (MPV) reduction, particularly for complex chiral intermediates, aluminum tert-butoxide is the empirically validated catalyst of choice. Quantitative evidence demonstrates that replacing the conventional Al(OiPr)₃ with Al(OtBu)₃ leads to a >50% reduction in catalyst loading while dramatically accelerating the reaction rate [1]. This has been specifically proven on (S)-CMK, a key intermediate in HIV protease inhibitor synthesis, and enables the transition from traditional batch processes to more efficient continuous flow manufacturing [2].

Selective Ligand Modification for Advanced Material Precursors

In the synthesis of well-defined aluminum complexes for sol-gel processing or as catalyst precursors, aluminum tert-butoxide is essential when reaction selectivity is paramount. Comparative studies show that Al(OtBu)₃ reacts with dialkylmalonates to cleanly yield Al(malonate)₃ derivatives without the unwanted transesterification side reactions observed with Al(OiPr)₃ [3]. This predictable reactivity ensures high product purity and reduces the need for costly purification steps, making it a strategic choice for designing advanced materials and single-site catalysts.

Synthesis of Highly Electrophilic Cationic Aluminum Catalysts

For organometallic chemists and catalyst designers, aluminum tert-butoxide is a key synthon for accessing a unique class of highly electrophilic, mononuclear cationic aluminum complexes. The electron-withdrawing nature and steric profile of the tert-butoxide ligand, as demonstrated in the synthesis of β-diketiminate-supported species, imparts superior Lewis acidity compared to methyl-based analogs [4]. This enhanced acidity translates to higher catalytic activity in reactions such as the hydrosilylation of ethers, carbonyls, and olefins, offering a tunable platform for developing next-generation Lewis acid catalysts [5].

Polymerization Studies Requiring Low-Activity Initiation

In fundamental polymer chemistry research focused on controlled ring-opening polymerization (ROP) mechanisms, aluminum tert-butoxide provides a well-defined, low-activity initiation profile. Unlike more aggressive initiators such as Ti(OtBu)₄ or Sn(OtBu)₂, which drive ε-caprolactone to high conversion, Al(OtBu)₃ exhibits only partial solubility and yields low conversion under standard bulk conditions [6]. This characteristic makes it a valuable tool for kinetic studies, mechanistic investigations, or for designing specialized copolymer systems where slow, controlled initiation is required to achieve a specific polymer architecture.

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